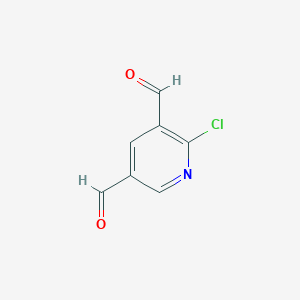

2-Chloro-pyridine-3,5-dicarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-pyridine-3,5-dicarbaldehyde is a chemical compound with the molecular formula C7H4ClNO2 and a molecular weight of 169.57 g/mol . It is characterized by the presence of a chlorine atom at the second position of the pyridine ring and two aldehyde groups at the third and fifth positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-pyridine-3,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-pyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: 2-Chloro-pyridine-3,5-dicarboxylic acid.

Reduction: 2-Chloro-pyridine-3,5-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

2-Chloro-pyridine-3,5-dicarbaldehyde has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities. For instance, modifications of pyridine derivatives have shown enhanced efficacy against various pathogens, including resistant strains of bacteria and fungi .

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel pyridine-based compounds that exhibited potent activity against a range of bacterial strains. The synthesized compounds were evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing that certain derivatives had MIC values as low as 0.016 mg/mL against Candida species .

Agrochemical Applications

Pesticide Development

Compounds like this compound serve as intermediates in the synthesis of various pesticides. Its structure allows for modifications that enhance the biological activity of agrochemicals. For example, pyridine derivatives are often utilized in the development of insecticides and herbicides due to their effectiveness and lower toxicity profiles compared to traditional compounds .

Case Study: Insecticide Synthesis

A patent describes a process for utilizing pyridine derivatives in the synthesis of insecticides such as Chlorpyrifos. The study highlights the role of this compound as a key intermediate in creating more effective formulations with reduced environmental impact .

Material Science

Polymer Chemistry

The reactivity of this compound allows it to be used in polymer chemistry for synthesizing functionalized polymers. These polymers can have applications in coatings, adhesives, and other materials requiring specific chemical properties.

Case Study: Functionalized Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. The resulting materials have potential applications in high-performance coatings and composites .

Synthetic Applications

Building Block for Complex Molecules

Due to its reactive aldehyde groups, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions such as condensation and nucleophilic addition, making it valuable in synthetic organic chemistry.

Data Table: Reaction Pathways

Mécanisme D'action

The mechanism of action of 2-Chloro-pyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-pyridine-3-carbaldehyde: Similar structure but with only one aldehyde group.

2-Chloro-pyridine-5-carbaldehyde: Similar structure but with the aldehyde group at the fifth position.

Pyridine-3,5-dicarbaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness

2-Chloro-pyridine-3,5-dicarbaldehyde is unique due to the presence of both chlorine and two aldehyde groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in synthetic chemistry and research applications .

Activité Biologique

2-Chloro-pyridine-3,5-dicarbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cholinesterase inhibition activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H6ClN

- Molecular Weight : 169.59 g/mol

The presence of the chloro and aldehyde functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various microorganisms, including bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines demonstrated that it induces apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 |

| HepG2 (Liver Cancer) | 15 |

The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in cancerous cells .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research has shown that this compound acts as a moderate inhibitor of acetylcholinesterase (AChE).

| Compound | Type of Inhibition | IC50 (µM) |

|---|---|---|

| This compound | Mixed-type | 6.33 |

This inhibition profile suggests potential therapeutic applications in neuroprotection and cognitive enhancement .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : Similar compounds have shown high affinity for multiple receptors involved in cellular signaling.

- Cellular Pathways : The compound influences several biochemical pathways, including those related to oxidative stress and apoptosis.

Understanding these interactions is critical for elucidating the compound's role in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting modifications to enhance potency.

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This study underscores the potential for developing new treatments targeting cholinergic dysfunction in neurodegenerative diseases .

Propriétés

IUPAC Name |

2-chloropyridine-3,5-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLGTPPMJGXGBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.